Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-
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Overview
Description
Synthesis Analysis
The synthesis of azepino[2,1-b]quinazolin-12(6H)-one involves complex chemical processes. A specific example includes the synthesis of 6-substituted 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines via photoinitiated reactions involving orthosubstituted aryl azides and sodium 2-aminobenzoate (Budruev et al., 2016). Another approach involves a photochemical synthesis, where water's presence in the reaction mixture can significantly affect the yields of the compound (Budruev et al., 2021).
Molecular Structure Analysis
The molecular structure of azepino[2,1-b]quinazolin-12(6H)-one is characterized by its azepine and quinazoline rings. The structure plays a crucial role in its chemical behavior and interactions. Photolysis of specific phenyl azides in certain conditions can lead to the formation of azepino-quinazolinones, indicating the complexity and reactivity of its structure (Lamara & Smalley, 1991).
Chemical Reactions and Properties
Azepino[2,1-b]quinazolin-12(6H)-one demonstrates varied chemical reactions and properties. For instance, it can degrade significantly under alkaline conditions, while showing negligible degradation under acidic, oxidative, thermal, and photolytic stress conditions (Sharma et al., 2016). It also exhibits notable antitussive effects, as demonstrated in a study evaluating its efficacy in reducing cough frequency (Nepali et al., 2011).
Physical Properties Analysis
The physical properties of azepino[2,1-b]quinazolin-12(6H)-one include its stability and solubility under different conditions, crucial for its application in various fields. Its stability is particularly notable under specific stress conditions, which is essential for its use in pharmaceutical formulations (Sharma et al., 2016).
properties
IUPAC Name |
2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPXCYFCYPDSKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)N)C(=O)N2CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327575 |
Source
|
Record name | Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- | |
CAS RN |
61938-75-8 |
Source
|
Record name | Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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